5-Oxaspiro[2.4]heptan-2-amine;hydrochloride
CAS No.: 2503208-63-5
Cat. No.: VC6327226
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62
* For research use only. Not for human or veterinary use.
![5-Oxaspiro[2.4]heptan-2-amine;hydrochloride - 2503208-63-5](/images/structure/VC6327226.png)
Specification
CAS No. | 2503208-63-5 |
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Molecular Formula | C6H12ClNO |
Molecular Weight | 149.62 |
IUPAC Name | 5-oxaspiro[2.4]heptan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C6H11NO.ClH/c7-5-3-6(5)1-2-8-4-6;/h5H,1-4,7H2;1H |
Standard InChI Key | SYJHLCVDSYZWMJ-UHFFFAOYSA-N |
SMILES | C1COCC12CC2N.Cl |
Introduction
Property | Value |
---|---|
IUPAC Name | 5-Oxaspiro[2.4]heptan-2-amine hydrochloride |
CAS Number | Not publicly assigned |
Molecular Formula | C₆H₁₂NO·HCl |
Molecular Weight | 165.63 g/mol |
XLogP3-AA | 1.2 (estimated) |
The spirocyclic framework imposes significant steric constraints, influencing reactivity and conformation. NMR studies of similar spiro compounds (e.g., 4-methyl-1-oxaspiro[2.4]heptane-2-carbonitrile) reveal distinct proton environments, with cyclopropane ring protons resonating between δ 1.2–1.8 ppm and oxolane protons at δ 3.5–4.2 ppm.
Synthesis and Manufacturing
The synthesis of 5-oxaspiro[2.4]heptan-2-amine hydrochloride can be inferred from patented methodologies for related spirocyclic ketones . A plausible route involves:
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Cyclopropanation: Dibromoneopentyl glycol undergoes zinc-mediated cyclization to form cyclopropyl dimethanol .
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Functionalization: Reaction with thionyl chloride yields cyclopropyl dimethanol cyclic sulfite.
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Nitrile Introduction: Ring-opening with cyanide produces a nitrile intermediate.
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Amine Formation: Reduction of the nitrile to a primary amine using LiAlH₄ or catalytic hydrogenation.
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Salt Formation: Treatment with HCl gas in anhydrous ether yields the hydrochloride salt.
Critical Reaction Parameters:
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Cyclopropanation requires strict temperature control (100°C under reflux) .
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Nitrile reduction must avoid over-hydrogenation, which could degrade the spiro structure.
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Salt crystallization is optimized at pH 4.5–6.5 using ethanol/water mixtures .
Physicochemical Properties
Experimental data for this specific compound remains unpublished, but properties can be extrapolated from structurally related amines and spirocycles:
Table 2: Estimated Physicochemical Properties
The hydrochloride salt enhances aqueous solubility compared to the free base, making it preferable for formulation. Stability studies of similar compounds show decomposition above 200°C, with hygroscopicity requiring storage under inert conditions .
Applications in Pharmaceutical Development
While direct therapeutic applications are undocumented, the compound’s structural features suggest utility in:
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Receptor-Targeted Drug Design: The rigid spiro scaffold may serve as a conformational restraint in GPCR ligands.
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Prodrug Synthesis: The amine group facilitates conjugation with carboxylic acid-containing APIs.
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Asymmetric Catalysis: Chiral variants could act as ligands in transition-metal catalysis.
Case Study – Antihistamine Analogues: Heptan-2-amine hydrochloride derivatives demonstrate potent H₁ receptor antagonism (IC₅₀ = 12 nM) . By incorporating the spirocyclic motif, researchers could modulate binding kinetics and metabolic stability.
Challenges in Industrial Scale-Up
Manufacturing hurdles include:
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Low Cyclization Yields: Spiro formation often suffers from competing polymerization, requiring high-dilution conditions .
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Amine Oxidation: The secondary amine is prone to air oxidation, necessitating argon-blanketed reactions.
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Crystallization Control: Polymorphic forms of the hydrochloride salt complicate batch consistency.
Recent advances in continuous flow chemistry (e.g., microreactor systems) may address these issues by improving mass/heat transfer during critical steps .
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